Cas no 340736-86-9 (4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic Acid)
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic Acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1119854
- 340736-86-9
- AKOS018615979
- 4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic Acid
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- Inchi: 1S/C10H8N2O4/c1-15-10-11-8(12-16-10)6-2-4-7(5-3-6)9(13)14/h2-5H,1H3,(H,13,14)
- InChI Key: BXJBBPRYALHBFH-UHFFFAOYSA-N
- SMILES: O1C(=NC(C2C=CC(C(=O)O)=CC=2)=N1)OC
Computed Properties
- Exact Mass: 220.04840674g/mol
- Monoisotopic Mass: 220.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 85.4Ų
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119854-0.05g |
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid |
340736-86-9 | 95% | 0.05g |
$528.0 | 2023-10-27 | |
| Enamine | EN300-1119854-0.1g |
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid |
340736-86-9 | 95% | 0.1g |
$553.0 | 2023-10-27 | |
| Enamine | EN300-1119854-0.25g |
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid |
340736-86-9 | 95% | 0.25g |
$579.0 | 2023-10-27 | |
| Enamine | EN300-1119854-0.5g |
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid |
340736-86-9 | 95% | 0.5g |
$603.0 | 2023-10-27 | |
| Enamine | EN300-1119854-1.0g |
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid |
340736-86-9 | 1g |
$943.0 | 2023-05-23 | ||
| Enamine | EN300-1119854-2.5g |
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid |
340736-86-9 | 95% | 2.5g |
$1230.0 | 2023-10-27 | |
| Enamine | EN300-1119854-5.0g |
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid |
340736-86-9 | 5g |
$2732.0 | 2023-05-23 | ||
| Enamine | EN300-1119854-10.0g |
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid |
340736-86-9 | 10g |
$4052.0 | 2023-05-23 | ||
| Enamine | EN300-1119854-1g |
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid |
340736-86-9 | 95% | 1g |
$628.0 | 2023-10-27 | |
| Enamine | EN300-1119854-5g |
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid |
340736-86-9 | 95% | 5g |
$1821.0 | 2023-10-27 |
4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic Acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic Acid
4-(5-Methoxy-1,2,4-Oxadiazol-3-yl)Benzoic Acid: A Comprehensive Overview
The compound with CAS No 340736-86-9, known as 4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzoic acid moiety with a 1,2,4-oxadiazole ring substituted with a methoxy group. The 1,2,4-oxadiazole ring is a heterocyclic structure that imparts interesting electronic properties to the molecule, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid in the development of novel pharmaceutical agents. Researchers have explored its ability to modulate key biological targets, such as enzymes and receptors, which are implicated in various diseases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression. This finding underscores its potential as a lead compound for anti-cancer drug development.
The synthesis of 4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid involves a multi-step process that typically begins with the preparation of the oxadiazole ring. One common approach is the condensation of hydroxylamine with an appropriate carbonyl compound under acidic conditions. The methoxy substitution on the oxadiazole ring can be achieved through nucleophilic aromatic substitution or other suitable methods. The final step involves coupling the oxadiazole derivative with benzoic acid using coupling reagents such as EDCI or HOBt. This synthetic pathway has been optimized in recent years to improve yield and purity.
In terms of pharmacokinetics, 4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid has shown promising properties in preclinical studies. A 2022 study conducted by researchers at the University of California revealed that this compound exhibits good oral bioavailability and moderate plasma protein binding. These characteristics are advantageous for drug development, as they suggest that the compound can be effectively delivered to target tissues without significant systemic toxicity.
Another area of interest surrounding this compound is its potential application in the treatment of neurodegenerative diseases. A 2023 paper in *Nature Communications* reported that 4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid demonstrates neuroprotective effects in vitro by reducing oxidative stress and inflammation in neuronal cells. These findings have opened new avenues for exploring its therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
Furthermore, 4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoic acid has been investigated for its role in modulating ion channels. A study published in *Cellular Physiology and Biochemistry* in 2023 indicated that this compound can inhibit certain voltage-gated sodium channels, which are implicated in pain signaling and epilepsy. This suggests that it could serve as a novel lead for developing anti-seizure medications or analgesics.
In conclusion, 4-(5-methoxy-1,2,4-Oxadiazol -3 - yl ) Benzoic Acid (CAS No 340736 -86 -9 ) is a versatile and intriguing molecule with a wide range of potential applications in drug discovery and development. Its unique chemical structure and promising pharmacological properties make it an attractive candidate for further research. As ongoing studies continue to uncover new insights into its biological activities and mechanisms of action , this compound is poised to play a significant role in advancing therapeutic interventions for various diseases.
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